molecular formula C15H14FNOS B4023945 N-(3-fluorophenyl)-3-(phenylthio)propanamide

N-(3-fluorophenyl)-3-(phenylthio)propanamide

Cat. No. B4023945
M. Wt: 275.3 g/mol
InChI Key: FXCYGBXYBGRKPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(3-fluorophenyl)-3-(phenylthio)propanamide often involves reactions between amphetamine-like compounds and flurbiprofen or similar agents, resulting in high yields of hybrid molecules. These processes are characterized by the use of specific catalysts and conditions to achieve the desired product. For example, the synthesis of various analogs has been detailed, demonstrating the flexibility of synthetic routes to produce compounds with similar backbones (Manolov et al., 2022; Manolov et al., 2021; Manolov et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds is thoroughly analyzed using various spectroscopic methods such as 1H, 13C-NMR, UV, IR, and mass spectral data. These analyses provide detailed insights into the molecular configuration and electronic structure, crucial for understanding the chemical behavior and reactivity of the compound (Manolov et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives include cyclopropane formation through reaction with butyllithium, demonstrating the compound's reactivity towards nucleophilic agents and its potential for forming cyclic structures with high stereoselectivity (Tanaka et al., 1987).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for the practical application and handling of the compound. However, specific details on the physical properties of this compound are scarce and generally derived from related compound studies, highlighting the need for further research in this area.

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical agents, stability under different conditions, and potential for further functionalization, are pivotal for understanding the compound's utility in synthesis and its behavior in chemical processes. Studies on analogs suggest a diverse range of reactions, offering insights into the compound's chemical versatility and potential applications in synthesis and medicinal chemistry (Kim et al., 2012).

properties

IUPAC Name

N-(3-fluorophenyl)-3-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c16-12-5-4-6-13(11-12)17-15(18)9-10-19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCYGBXYBGRKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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